Rebamipide

Vue d'ensemble

Description

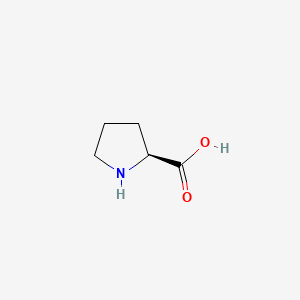

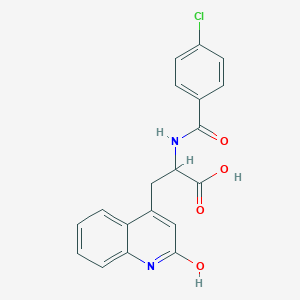

Rebamipide is an amino acid derivative of 2-(1H)-quinolinone. It is used for mucosal protection, healing of gastroduodenal ulcers, and treatment of gastritis . It works by enhancing mucosal defense, scavenging free radicals, and temporarily activating genes encoding cyclooxygenase-2 .

Synthesis Analysis

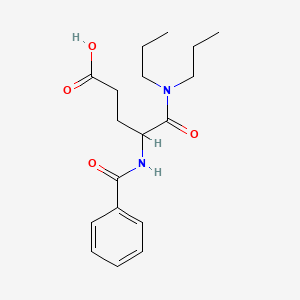

The hydrolysis of (Vr) with HCl produces 3-(2-chloroquinolin-4-yl)-®-alanine (VIr), which is treated with HCl and propylene oxide to afford 3-(2-oxo-2,3-dihydroquinolin-4-yl)-®-alanine (VIIr). This compound is then acylated with 4-chlorobenzoyl chloride (VIII) by means of K2CO3 in acetone, affording ®-OPC-12759 .Molecular Structure Analysis

Two crystal forms of Rebamipide were isolated by recrystallization and characterized by differential thermal analysis (DTA), thermogravimetric analysis (TG), powder X-ray diffractometry, infrared spectrometry, and nuclear magnetic resonance . The DTA curve of Form 1 showed one endothermic peak at 305.2 °C, and that of Form 2 showed one endothermic peak at 307.3 °C .Chemical Reactions Analysis

There is limited information available on the chemical reactions of Rebamipide .Physical And Chemical Properties Analysis

Rebamipide has been investigated for its solid forms. Four RBM solvates, including dimethyl sulfoxide solvate (RBM/DMSO), dichloromethane solvate (RBM/CH2Cl2), hydrate (RBM/H2O), and hemiethanol hemihydrate, were prepared via solvent crystallization .Applications De Recherche Scientifique

Obesity Phenotype Regulation

Rebamipide has been shown to regulate lipid metabolism and inflammation, which can prevent weight gain in high-fat diet mice. This suggests its potential application in treating obesity-related conditions by modulating body weight management mechanisms .

Gastrointestinal Protection

Traditionally used for mucosal protection, Rebamipide is investigated for treating stomach ulcers and potentially gastric adenoma and early gastric cancer. Its therapeutic effects extend to safeguarding the gastrointestinal lining against various forms of damage .

Intestinal Barrier and Gut Microbiota

Rebamipide may influence the intestinal barrier’s integrity and the structure and function of gut microbiota. This is particularly relevant in managing symptoms associated with irritable bowel syndrome and functional dyspepsia overlap .

Ophthalmic Applications

The development of super-saturated Rebamipide eye drops aims to enhance solubility, stability, patient compliance, and bioavailability for treating eye conditions such as dry eye disease (DED) .

Dry Eye Disease Treatment

Rebamipide’s efficacy and safety have been evaluated in systematic reviews focusing on its use as an ophthalmic suspension in dry eye disease, showing promising results in randomized controlled studies .

Mécanisme D'action

Target of Action

Rebamipide primarily targets the gastric mucosa . It is used as a gastroprotective agent to treat gastritis and protect the gastric mucosa . It has been co-prescribed with non-steroidal anti-inflammatory drugs (NSAIDs) to prevent upper gastrointestinal bleeding .

Mode of Action

Rebamipide works by enhancing the generation of endogenous prostaglandin E2 in the gastric mucosa . It increases gastric mucous, gastric mucosal blood flow, and secretion of gastric alkaline . Additionally, it stimulates gastric mucosal cell growth and decreases gastric mucosa injury . Rebamipide also targets oxygen radicals, reducing their number by acting as a mucosal protective agent .

Biochemical Pathways

Rebamipide exerts a positive effect on the digestive epithelial barrier by reinforcing its integrity in normal and inflammatory conditions, and by normalizing the macromolecular transport across this barrier, increased by Helicobacter infection . It also temporarily activates genes encoding cyclooxygenase-2 .

Pharmacokinetics

After oral administration, Rebamipide is minimally metabolised in the liver . It reaches peak plasma concentration in about 2 hours . It is highly protein-bound (98.4-98.6%) and is excreted via urine (approximately 10% as unchanged drug) . The elimination half-life is approximately 1.5 hours .

Result of Action

Rebamipide has been shown to suppress gastric cancer cell proliferation . It also reduces body weight, liver weight, and blood glucose levels . Furthermore, it reduces both glucose and insulin resistance . Rebamipide treatment also ameliorates the obesity phenotype by regulation of immune cells and adipocytes .

Action Environment

In the context of a high-calorie diet, Rebamipide treatment has been shown to prevent weight gain .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLWOAVDORUJLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045937 | |

| Record name | Rebamipide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rebamipide | |

CAS RN |

90098-04-7 | |

| Record name | Rebamipide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90098-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rebamipide [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090098047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rebamipide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11656 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | rebamipide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rebamipide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rebamipide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REBAMIPIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR583V32ZR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

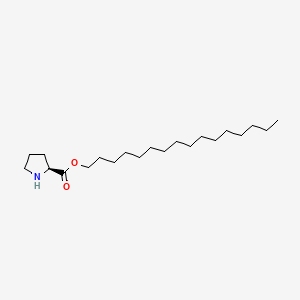

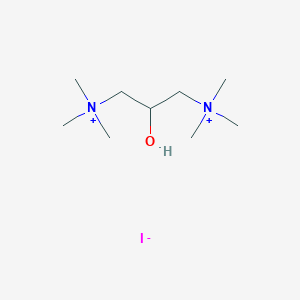

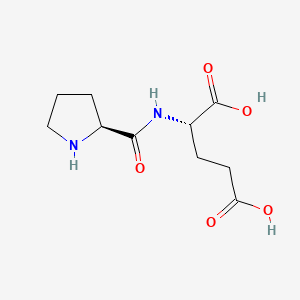

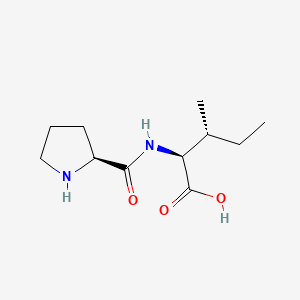

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.